3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidinone core conjugated with a thiazolidinone moiety. Key structural attributes include:
- A cyclopentyl group at position 3 of the thiazolidinone ring.
- A (Z)-configured methylene bridge linking the thiazolidinone and pyrido[1,2-a]pyrimidinone systems.
- A 1-hydroxybutan-2-yl amino side chain at position 2 of the pyrido[1,2-a]pyrimidinone.
- A methyl group at position 9 of the pyrido[1,2-a]pyrimidinone.
Properties
Molecular Formula |
C22H26N4O3S2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O3S2/c1-3-14(12-27)23-18-16(20(28)25-10-6-7-13(2)19(25)24-18)11-17-21(29)26(22(30)31-17)15-8-4-5-9-15/h6-7,10-11,14-15,23,27H,3-5,8-9,12H2,1-2H3/b17-11- |
InChI Key |
NLCNGTPQVSWNSO-BOPFTXTBSA-N |
Isomeric SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4 |
Canonical SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C4CCCC4 |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazolidine ring : Known for its biological activity.
- Pyridopyrimidine core : Associated with various pharmacological properties.
- Cyclopentyl group : Influences the compound's lipophilicity and receptor interactions.
IUPAC Name
The IUPAC name of the compound is:
Molecular Formula
The molecular formula is with a molecular weight of 468.60 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin production.
- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways related to growth and apoptosis.
Case Studies and Research Findings
Recent studies have provided insights into the biological activities associated with this compound:
Antimelanogenic Activity
A study indicated that analogs of thiazolidinones, similar in structure to the compound , exhibited significant inhibition of tyrosinase activity, suggesting potential use as anti-melanogenic agents. For instance:
- IC50 Values : Certain analogs showed IC50 values as low as , outperforming standard inhibitors like kojic acid (IC50 = ) in B16F10 melanoma cells .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capacity:
- Radical Scavenging Activity : Compounds similar to it demonstrated significant radical scavenging activities and reduced reactive oxygen species (ROS) levels in vitro, indicating a protective effect against oxidative stress .
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Compounds were evaluated against MCF-7 (breast), HePG2 (liver), and HCT116 (colon) cancer cell lines.
- Results : Some derivatives showed promising cytotoxicity profiles, indicating potential as anticancer agents .
Table 1: Biological Activity Summary of Related Compounds
| Property | Value |
|---|---|
| Molecular Weight | 468.60 g/mol |
| Log P | 2.42 |
| GI Absorption | High |
| BBB Permeant | No |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrido[1,2-a]pyrimidine backbone with thiazolidinone and thioxo groups, which are known to enhance biological activity. The synthesis typically involves multi-step reactions including cyclization and functional group modifications. For example, thiazolopyrimidine derivatives have been synthesized using polyphosphoric acid for cyclodehydration of precursor compounds, demonstrating the versatility of thiazolidine derivatives in medicinal chemistry .
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds derived from thiazolo[3,2-a]pyrimidines have shown moderate antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) around 256 µg/mL . This suggests that the compound may possess similar antimicrobial efficacy.
Anti-inflammatory Effects
Thiazolidine derivatives are also explored for their anti-inflammatory properties. Studies have indicated that modifications in the thiazolidine structure can lead to enhanced anti-inflammatory activity, making them suitable candidates for treating inflammatory diseases .
Antitumor Potential
The compound's structural analogs have been investigated for their potential as anti-tumor agents. Research has focused on the interaction of these compounds with key cellular pathways involved in tumor growth and proliferation. For example, certain pyrimidine derivatives have been shown to inhibit cancer cell lines effectively, suggesting a promising avenue for further exploration of the compound's antitumor capabilities .
Case Study 1: Synthesis and Activity Evaluation
A study synthesized several thiazolo[3,2-a]pyrimidine derivatives and evaluated their biological activities. The results indicated that structural modifications significantly influenced their antimicrobial and anti-inflammatory properties. The synthesized compounds were characterized using various spectroscopic methods (NMR, IR), confirming their structures .
Case Study 2: Antitumor Screening
Another study focused on the synthesis of pyrido[1,2-a]pyrimidines as potential anti-tumor agents. The synthesized compounds were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation. This highlights the potential of similar compounds in developing new cancer therapies .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Compound A with Analogs
2.2. Impact of Substituent Variations
- Thiazolidinone Substituents: Cyclopentyl vs. Cyclohexyl: The cyclohexyl analog () has a bulkier substituent, which may reduce solubility compared to Compound A’s cyclopentyl group. Cyclopentyl’s smaller size could enhance binding pocket compatibility in biological targets .
- Amino Side Chains: 1-Hydroxybutan-2-yl vs. 2-Hydroxyethyl: The longer hydroxybutan chain in Compound A may improve aqueous solubility compared to the hydroxyethyl side chain in the cyclohexyl analog, though steric effects could influence receptor interactions .
- Core Heterocycles: Pyrido vs. Pyrazolo: The pyrido[1,2-a]pyrimidinone core in Compound A differs from the pyrazolo[3,4-d]pyrimidinone in 10a/10b ().
2.3. Functional Comparisons
- Electrochemical Behavior: Rhodanine-azulene hybrids () exhibit redox activity due to the conjugated thiazolidinone-azulene system. Compound A’s pyrido-thiazolidinone conjugation may similarly enable electrochemical applications, though this requires experimental validation .
- Biological Activity: Anti-inflammatory Potential: The thiazolidinone moiety in 10a/10b () correlates with anti-inflammatory effects. Compound A’s structural similarity suggests possible overlap, but its pyrido core may confer unique interactions . Anti-microbial/Antioxidant Activity: Thiazolidinones with azo linkages () show anti-microbial effects. Compound A’s hydroxybutan side chain could enhance membrane penetration, though direct activity comparisons are speculative without data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
